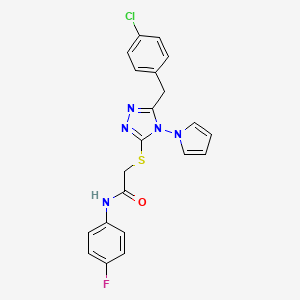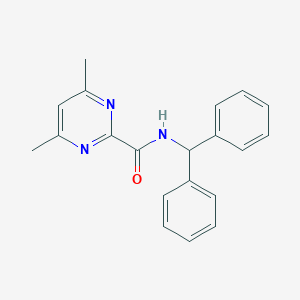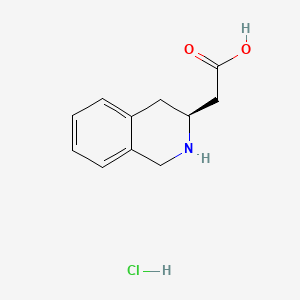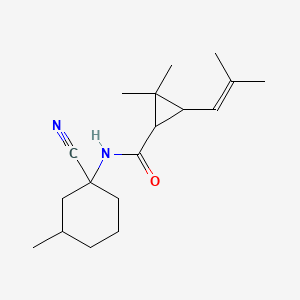![molecular formula C17H25NO2 B2491877 N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide CAS No. 2305528-03-2](/img/structure/B2491877.png)
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide, also known as ML351, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in pre-clinical studies, and its potential therapeutic applications are being explored extensively.
Mécanisme D'action
The mechanism of action of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide involves the inhibition of specific enzymes that are involved in various diseases. It binds to the active site of these enzymes and prevents their activity, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide have been studied extensively in pre-clinical models. It has been shown to have a potent inhibitory effect on the activity of specific enzymes, leading to a reduction in disease symptoms. It has also been shown to have minimal toxicity in animal models, making it a safe candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide is its potency and specificity towards specific enzymes, making it an ideal candidate for drug development. However, one of the limitations of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide is its complex chemical structure, which makes its synthesis and purification challenging. Additionally, its effects on human cells and tissues are yet to be fully understood, which may limit its clinical applications.
Orientations Futures
The potential therapeutic applications of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide are vast, and further research is needed to explore its full potential. Some of the future directions for research include:
1. Pre-clinical studies to evaluate the efficacy and safety of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide in animal models of various diseases.
2. Clinical trials to evaluate the safety and efficacy of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide in humans.
3. Exploration of the potential of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide in combination therapy with other drugs.
4. Development of more efficient and cost-effective synthesis methods for N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide.
5. Investigation of the mechanism of action of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide in various diseases.
Conclusion:
In conclusion, N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of specific enzymes, leading to a reduction in disease symptoms. However, further research is needed to fully explore its potential and overcome its limitations.
Méthodes De Synthèse
The synthesis of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. The chemical structure of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide is complex, and the synthesis process requires expertise in organic chemistry. The detailed synthesis method of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide has been reported in scientific literature.
Applications De Recherche Scientifique
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to inhibit the activity of enzymes that are involved in these diseases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[3-methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-5-11-20-16-10-8-7-9-14(16)15(12-13(3)4)18-17(19)6-2/h6-10,13,15H,2,5,11-12H2,1,3-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJXAYVADWNIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(CC(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)
![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)


![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)
![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)